molecular formula C12H13N3OS B14907423 4-((Methylthio)methyl)-N-(1h-pyrazol-4-yl)benzamide

4-((Methylthio)methyl)-N-(1h-pyrazol-4-yl)benzamide

Cat. No.: B14907423
M. Wt: 247.32 g/mol
InChI Key: ZHQSEBBVFNTVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Methylthio)methyl)-N-(1h-pyrazol-4-yl)benzamide is a compound that features a benzamide core substituted with a methylthio group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylthio)methyl)-N-(1h-pyrazol-4-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methylthiol or dimethyl disulfide.

    Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a pyrazolyl boronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((Methylthio)methyl)-N-(1h-pyrazol-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-((Methylthio)methyl)-N-(1h-pyrazol-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((Methylthio)methyl)-N-(1h-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The pyrazolyl group can interact with enzymes or receptors, modulating their activity. The methylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Methylthio)methyl)-N-(1h-pyrazol-4-yl)benzamide is unique due to the presence of both a methylthio group and a pyrazolyl group on the benzamide core. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

4-(methylsulfanylmethyl)-N-(1H-pyrazol-4-yl)benzamide

InChI

InChI=1S/C12H13N3OS/c1-17-8-9-2-4-10(5-3-9)12(16)15-11-6-13-14-7-11/h2-7H,8H2,1H3,(H,13,14)(H,15,16)

InChI Key

ZHQSEBBVFNTVBV-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC=C(C=C1)C(=O)NC2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.